![molecular formula C10H16Br2O4 B056365 Diethyl 2,5-dibromohexanedioate CAS No. 869-10-3](/img/structure/B56365.png)
Diethyl 2,5-dibromohexanedioate
Overview
Description
Diethyl 2,5-dibromohexanedioate is a chemical compound with the CAS Number: 869-10-3 . It has a molecular weight of 360.04 . The IUPAC name for this compound is diethyl 2,5-dibromohexanedioate .
Synthesis Analysis
The synthesis of Diethyl 2,5-dibromohexanedioate involves several key strategies, including enantioselective reduction, radical polymerization, and annulation reactions. For instance, the enantioselective reduction of diethyl 2-oxohexanedioate with baker’s yeast yields the (−)- (2S)-Diethyl 2-Hydroxyhexanedioate. Additionally, the radical polymerization of diethyl (Z,Z)-2,4-hexadienedioate under UV irradiation results in a polymer of ultrahigh molecular weight and a highly regulated stereochemical structure.Molecular Structure Analysis
The molecular structure of Diethyl 2,5-dibromohexanedioate has been elucidated through various techniques, including X-ray diffraction and NMR spectroscopy. These studies reveal the detailed stereochemistry and molecular conformations essential for understanding their reactivity and physical properties.Chemical Reactions Analysis
Diethyl 2,5-dibromohexanedioate undergoes various chemical reactions that modify its structure and properties. These reactions include cycloadditions, polymerizations, and hydrolysis, which are pivotal for synthesizing new materials and biologically active molecules.Physical And Chemical Properties Analysis
The physical properties of Diethyl 2,5-dibromohexanedioate, such as melting points, solubility, and crystallinity, are crucial for their application in various fields . Studies have shown that these properties are significantly influenced by the molecular structure and the presence of functional groups.Scientific Research Applications
Organic Synthesis Intermediates
Diethyl 2,5-dibromohexanedioate can be used as organic synthesis intermediates . It is mainly used in laboratory research and development processes and chemical production processes .
Pharmaceutical Intermediates
In the pharmaceutical industry, Diethyl 2,5-dibromohexanedioate is used as an intermediate . It plays a crucial role in the synthesis of various pharmaceutical compounds .
Controlled Radical Polymerization
Diethyl 2,5-dibromohexanedioate is used in the controlled radical polymerization of (meth)acrylates by ATRP with NiBr2 (PPh3) 2 as catalyst . This process is important in the production of polymers with specific properties .
Tandem Cyclisation and [2, 3]-Stevens Rearrangement
Diethyl 2,5-dibromohexanedioate is used in tandem cyclisation and [2, 3]-Stevens rearrangement to 2-substituted pyrrolidines . This reaction is significant in the synthesis of pyrrolidine derivatives .
Safety And Hazards
Future Directions
Diethyl 2,5-dibromohexanedioate can be used as organic synthesis intermediates and pharmaceutical intermediates . It is mainly used in laboratory research and development processes and chemical production processes . The future directions of this compound could involve exploring its potential uses in other areas of research and development.
properties
IUPAC Name |
diethyl 2,5-dibromohexanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16Br2O4/c1-3-15-9(13)7(11)5-6-8(12)10(14)16-4-2/h7-8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCNJHBDCUBIPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC(C(=O)OCC)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Br2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20969201 | |
Record name | Diethyl 2,5-dibromohexanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20969201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2,5-dibromohexanedioate | |
CAS RN |
869-10-3, 54221-37-3 | |
Record name | 1,6-Diethyl 2,5-dibromohexanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=869-10-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC143938 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143938 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 869-10-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49144 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl 2,5-dibromohexanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20969201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl meso-2,5-dibromoadipate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What role does diethyl 2,5-dibromohexanedioate play in the synthesis of the segmented copolymer temperature-sensitive hydrogel?
A1: Diethyl 2,5-dibromohexanedioate functions as a bifunctional initiator in the atom transfer radical polymerization (ATRP) process []. Its structure, featuring two bromine atoms, allows for the initiation of polymerization from both ends of the molecule. This bifunctionality is crucial for creating a segmented copolymer, as it enables the sequential addition of different monomers (2-methyl-2-acrylic acid-2-(2-methoxy ethyoxyl) ethyl ester and methacrylic acid-2-hydroxy ethyl) to the growing polymer chain []. This controlled polymerization results in a hydrogel with specific, tailorable properties.
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